N,N-Diethyl-4-ethynylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCACOCJKPPSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465720 | |
| Record name | 4'-Diethylaminophenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-70-4 | |
| Record name | 4'-Diethylaminophenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-4-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N,N-Diethyl-4-ethynylaniline
The synthesis of this compound is predominantly achieved through well-established organometallic cross-coupling reactions, with alternative pathways available from functionalized aniline (B41778) precursors.
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. It is the most common and efficient route for synthesizing this compound. This reaction typically involves the coupling of an aryl halide, such as 4-halo-N,N-diethylaniline, with a terminal alkyne.
A standard approach involves the reaction of 4-iodo-N,N-diethylaniline with an alkyne source, often using a protected form like trimethylsilylacetylene (B32187) (TMSA) to prevent self-coupling of the alkyne. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). An amine base, like triethylamine (B128534) or piperidine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Following the coupling, the trimethylsilyl (B98337) protecting group is removed under mild basic conditions, such as with potassium carbonate in methanol, to yield the final product.
Table 1: Typical Reagents and Conditions for Sonogashira Synthesis
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 4-Iodo-N,N-diethylaniline | Provides the aniline scaffold |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | Provides the ethynyl (B1212043) group (protected) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the reaction with the alkyne |
| Base | Triethylamine (Et₃N) or Piperidine | Activates the alkyne and neutralizes acid byproduct |
| Solvent | Acetonitrile (CH₃CN) or Tetrahydrofuran (THF) | Reaction medium |
| Deprotection Agent | K₂CO₃ in Methanol | Removes the TMS protecting group |
While the Sonogashira reaction is dominant, alternative methods can be employed, often starting with the readily available N,N-diethylaniline. These routes involve introducing the ethynyl group onto the aromatic ring through different chemical strategies.
One plausible, though less direct, pathway involves the electrophilic substitution of N,N-diethylaniline. The diethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. A formylation reaction (e.g., Vilsmeier-Haack reaction) could introduce a formyl group at the para position to yield 4-(diethylamino)benzaldehyde. This aldehyde can then be converted to the terminal alkyne via the Corey-Fuchs reaction, which involves reaction with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoalkene, followed by treatment with a strong base like n-butyllithium to generate the alkyne.
Advanced Functionalization and Derivatization Strategies
The dual functionality of this compound allows for a wide range of subsequent chemical modifications, making it a versatile platform for constructing more complex molecules.
The terminal alkyne is the most reactive site for many transformations, allowing for precise and regioselective functionalization.
Click Chemistry : The ethynyl group is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting this compound with an organic azide (B81097) (R-N₃). This modular approach is widely used to link the aniline moiety to other molecular fragments, including biomolecules, polymers, and fluorescent tags.
Further Cross-Coupling Reactions : The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions. By reacting with another aryl halide in the presence of a palladium/copper catalyst system, an internal, unsymmetrically substituted diyne can be synthesized. This extends the π-conjugated system of the molecule, a common strategy in the development of organic electronic materials.
While the ethynyl group is more commonly targeted for functionalization, the diethylamino group can also be chemically modified, although such transformations on the intact this compound molecule are less common. General reactions applicable to N,N-dialkylanilines suggest potential pathways.
Oxidative N-Dealkylation : The ethyl groups on the nitrogen can be removed through oxidative processes. Catalytic systems, sometimes involving photoredox catalysis, can promote the removal of one or both ethyl groups, converting the tertiary amine into a secondary (N-ethyl-4-ethynylaniline) or primary (4-ethynylaniline) amine. This transformation can be useful for subsequent N-functionalization.
Oxidation of the Nitrogen Atom : The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. However, the presence of the reactive alkyne group would require careful selection of reaction conditions to ensure chemoselectivity.
A significant application of this compound is its use as a building block for creating large, electronically active molecules incorporating polycyclic aromatic hydrocarbons (PAHs). The strong electron-donating nature of the diethylamino group makes these derivatives interesting as donor-acceptor systems for optoelectronic applications.
The synthesis of these derivatives is typically achieved via Sonogashira cross-coupling, where this compound is reacted with a halogenated PAH, such as bromo-pyrene or bromo-anthracene. This reaction directly links the electron-donating aniline unit to the electron-accepting (or π-extended) PAH core through a rigid ethynyl bridge.
Table 2: Examples of PAH-Substituted Derivatives from this compound
| PAH Precursor | Reaction Type | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| 1-Bromopyrene | Sonogashira Coupling | Pyrene-alkyne-aniline | Fluorescent probes, Organic electronics |
| 9-Bromoanthracene | Sonogashira Coupling | Anthracene-alkyne-aniline | Organic light-emitting diodes (OLEDs) |
| Halogenated Perylene | Sonogashira Coupling | Perylene-alkyne-aniline | Dyes and pigments |
| Azido-functionalized PAH | CuAAC Click Chemistry | PAH-triazole-aniline | Functional polymers, Bioconjugation |
Mechanistic Investigations of this compound Reactions
Reaction Mechanisms in Cross-Coupling Processes
The Sonogashira coupling is the most prominent cross-coupling reaction involving this compound. The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Catalytic Cycle:
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically Pd(0)L₂, which reacts with an aryl or vinyl halide (R-X). The palladium atom inserts itself into the R-X bond, leading to the formation of a square planar Palladium(II) intermediate, trans-[Pd(II)(R)(X)L₂].
Transmetalation: In this rate-determining step, the copper acetylide, formed in the copper cycle from this compound, transfers the ethynyl-aniline group to the palladium center. This forms a new Pd(II) complex, trans-[Pd(II)(R)(C≡C-Ar-NEt₂)L₂], and regenerates the copper(I) halide.
Trans-Cis Isomerization: The trans-isomer rearranges to the corresponding cis-isomer, bringing the organic groups (R and the ethynyl-aniline) into proximity.
Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium center, forming the final coupled product (R-C≡C-Ar-NEt₂) and regenerating the active Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle.
Copper Catalytic Cycle:
π-Alkyne Complex Formation: The copper(I) cocatalyst reacts with the terminal alkyne of this compound to form a π-alkyne complex. This coordination increases the acidity of the terminal alkyne proton.
Deprotonation: A base, typically an amine like diethylamine (B46881) or triethylamine, deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate.
Acetylide Transfer: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
In some cases, the Sonogashira reaction can be performed under copper-free conditions. In such mechanisms, it is proposed that the base is strong enough, or the palladium complex itself facilitates the deprotonation of the alkyne after the formation of a π-alkyne-palladium complex.
Mechanisms in Cycloaddition-Retroelectrocyclization Reactions
This compound, as a substituted alkyne, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition. This reaction class is a powerful tool for the synthesis of five-membered heterocycles.
Mechanism of 1,3-Dipolar Cycloaddition: The reaction occurs between a 1,3-dipole (a molecule with delocalized electrons over three atoms, such as an azide, R-N₃) and a dipolarophile (the alkyne). The classical Huisgen cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkyne bond react in a [3+2] cycloaddition to form a five-membered ring. When this compound reacts with an organic azide, the product is a 1,2,3-triazole. This reaction can be carried out thermally, but often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
The introduction of a copper(I) catalyst (the copper-catalyzed azide-alkyne cycloaddition, or CuAAC) renders the reaction stepwise and highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.
Cycloaddition-Retroelectrocyclization (CA-RE): A specific variation of these reactions is the cycloaddition-retro-electrocyclization (CA-RE) process. nih.gov This is a sequence where an initial cycloaddition is followed by a retro-electrocyclization reaction that results in the fragmentation of the initially formed ring and the creation of a new, highly conjugated system.
A prominent example is the reaction of electron-deficient alkynes with tetracyanoethylene (B109619) (TCNE). For an amine end-capped alkyne like this compound, the proposed mechanism would be:
[2+2] Cycloaddition: The electron-rich alkyne attacks the electron-poor TCNE, forming a cyclobutene (B1205218) intermediate.
Electrocyclic Ring Opening (Retroelectrocyclization): The highly strained cyclobutene ring undergoes a thermally or photochemically induced electrocyclic ring-opening. This process breaks a sigma bond and forms a new pi bond, resulting in the formation of a tetracyanobutadiene (TCBD) derivative. This reaction is often highly regioselective and is considered a "click" reaction due to its efficiency and specificity. nih.gov
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound is influenced by both the N,N-diethylaniline and the ethynyl functional groups. The anodic oxidation mechanism of N,N-dialkylanilines has been extensively studied. nih.govnih.gov
Initial Oxidation of the Aniline Moiety: The electrochemical oxidation of this compound at an anode surface begins with the removal of an electron from the nitrogen atom of the diethylamino group, which is the most electron-rich site in the molecule. This one-electron transfer results in the formation of a relatively stable radical cation.
Formation of Radical Cation: C₂H₅)₂N-Ar-C≡CH → [(C₂H₅)₂N-Ar-C≡CH]•⁺ + e⁻
Subsequent Reaction Pathways: This radical cation is a key intermediate that can undergo several subsequent reactions, depending on the reaction conditions (solvent, electrolyte, electrode material, and potential).
Deprotonation: The radical cation can lose a proton from one of the α-carbons of the ethyl groups, leading to the formation of a neutral radical. This radical can then be further oxidized to an iminium ion.
Dimerization/Polymerization: Radical cations can couple with each other. A common pathway is head-to-tail coupling, leading to the formation of dimeric species like benzidines. If the oxidation potential is maintained, this process can continue, leading to the formation of an electropolymerized film on the electrode surface. uh.edu The presence of the ethynyl group can also participate in the polymerization process, potentially leading to cross-linked polymer networks.
Reaction at the Ethynyl Group: The ethynyl group itself can be electrochemically active, although typically at higher potentials than the aniline oxidation. It can undergo oxidative coupling (Glaser coupling) to form diacetylene linkages or participate in other addition or polymerization reactions initiated by the electrochemical process.
Spectroscopic and Computational Characterization in Advanced Studies
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed characterization of N,N-Diethyl-4-ethynylaniline, providing insights into its structural framework, electronic transitions, and redox properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be established.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the diethylamino group, the aromatic ring, and the terminal alkyne. The ethyl protons typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetylenic proton (-C≡CH) is expected to appear as a sharp singlet in a characteristic upfield region.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would include signals for the methyl and methylene carbons of the ethyl groups, four signals for the aromatic carbons (two substituted and two unsubstituted), and two signals for the sp-hybridized carbons of the ethynyl (B1212043) group.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on the analysis of structural analogs like 4-ethynylaniline (B84093) and N,N-diethylaniline. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov Experimental values may vary based on solvent and other conditions.)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.1-1.2 | Triplet | 6H | -N(CH₂CH₃ )₂ |
| Protons | ~3.3-3.4 | Quartet | 4H | -N(CH₂ CH₃)₂ |
| Proton | ~3.0 | Singlet | 1H | -C≡CH |
| Protons | ~6.6-6.7 | Doublet | 2H | Aromatic (ortho to NEt₂) |
| Protons | ~7.3-7.4 | Doublet | 2H | Aromatic (ortho to C≡CH) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbon | ~12.5 | -N(CH₂CH₃ )₂ |
| Carbon | ~44.5 | -N(CH₂ CH₃)₂ |
| Carbon | ~76.0 | -C ≡CH |
| Carbon | ~84.0 | -C≡CH |
| Carbon | ~111.0 | Aromatic (ortho to NEt₂) |
| Carbon | ~112.0 | Aromatic (C -C≡CH) |
| Carbon | ~133.0 | Aromatic (ortho to C≡CH) |
| Carbon | ~148.0 | Aromatic (C -NEt₂) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within this compound. The molecule's conjugated π-system, influenced by the opposing electronic nature of the diethylamino and ethynyl groups, gives rise to characteristic absorption bands. The primary absorption is typically due to a π → π* intramolecular charge-transfer (ICT) transition from the electron-donating amino group to the electron-accepting ethynyl-phenyl moiety.
This ICT character makes the compound's absorption spectrum sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. rsc.org In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a bathochromic (red) shift in the maximum absorption wavelength (λ_max). Conversely, in non-polar solvents, the λ_max is expected to be at a shorter wavelength (hypsochromic or blue shift). Studying these shifts provides valuable information about the change in the dipole moment of the molecule upon electronic excitation. Similar behavior is well-documented for related donor-acceptor aniline (B41778) derivatives. researchgate.netresearchgate.net
Table 2: Expected Solvatochromic Behavior of this compound
| Solvent Type | Representative Solvent | Expected λ_max Shift | Rationale |
| Non-polar | Hexane | Shorter Wavelength (Blue-shifted) | Minimal stabilization of the polar excited state. |
| Aprotic Polar | Acetonitrile | Intermediate Wavelength | Stabilization of the excited state via dipole-dipole interactions. |
| Protic Polar | Ethanol | Longer Wavelength (Red-shifted) | Strong stabilization of the polar excited state through hydrogen bonding. |
Fluorescence Spectroscopy and Quantum Yield Analysis
Given its use as a precursor for fluorescent probes, this compound is expected to exhibit fluorescence, which is the emission of light following electronic excitation. myskinrecipes.com Fluorescence spectroscopy measures the emission spectrum, providing information about the energy difference between the excited and ground electronic states. The difference between the absorption and emission maxima (the Stokes shift) is an important characteristic.
The fluorescence properties, much like the absorption, are often highly dependent on the solvent environment. The solvatochromic effects observed in absorption are typically more pronounced in emission, leading to significant shifts in the fluorescence maximum with solvent polarity. umaine.edu
The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. atto-tec.com It is defined as the ratio of photons emitted to photons absorbed. nist.gov A high quantum yield is desirable for applications such as fluorescent labeling and probes. The quantum yield can be determined using either absolute methods (e.g., with an integrating sphere) or, more commonly, relative methods by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. researchgate.net
Table 3: Key Parameters in Fluorescence Analysis of this compound
| Parameter | Description | Significance |
| Emission Maximum (λ_em) | Wavelength at which the fluorescence intensity is highest. | Indicates the energy of the fluorescence transition and is sensitive to solvent polarity. |
| Stokes Shift | The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). | Provides insight into the structural relaxation and solvent reorganization in the excited state. |
| Quantum Yield (Φ_f) | The ratio of the number of photons emitted to the number of photons absorbed. | Measures the efficiency of the fluorescence process; a key metric for fluorescent probes. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Characterizes the excited state kinetics and is sensitive to quenching processes. |
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula, C₁₂H₁₅N.
In a typical mass spectrum, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the intact molecule with one electron removed is the molecular ion (M⁺•). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule ([M+H]⁺) is often observed. The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight, which is a useful diagnostic tool according to the "nitrogen rule."
Table 4: Molecular Ion Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₂H₁₅N | Confirmed by elemental analysis and HRMS. |
| Nominal Mass | 173 amu | The integer mass of the most abundant isotopes. |
| Monoisotopic Mass | 173.12045 Da | The exact mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N). |
| Expected Molecular Ion (EI) | m/z 173 | Corresponds to the M⁺• peak in Electron Ionization MS. |
| Expected Protonated Ion (ESI) | m/z 174 | Corresponds to the [M+H]⁺ peak, commonly observed in Electrospray Ionization MS. |
Cyclic Voltammetry and Spectroelectrochemistry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of this compound. ossila.com By scanning the potential applied to an electrode and measuring the resulting current, one can determine the potentials at which the compound is oxidized or reduced. For this molecule, the electron-rich diethylamino group is susceptible to oxidation. The CV experiment would reveal the oxidation potential, providing a measure of the ease with which an electron can be removed from the molecule's highest occupied molecular orbital (HOMO). The reversibility of the redox process can also be assessed, which is important for applications in electronic materials. researchgate.net
Spectroelectrochemistry combines spectroscopic techniques (like UV-Vis) with electrochemistry. This allows for the direct observation of the changes in the electronic absorption spectrum as the molecule undergoes oxidation or reduction, enabling the identification of transient radical cations or other electrochemically generated species.
Table 5: Expected Electrochemical Parameters for this compound
| Process | Expected Potential Range | Description |
| Oxidation | Anodic (Positive) Potential | One-electron oxidation of the diethylamino nitrogen atom to form a radical cation. |
| Reduction | Cathodic (Negative) Potential | Reduction of the ethynyl group or aromatic system, typically occurs at more negative potentials. |
Computational Chemistry and Theoretical Investigations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental studies. ijcce.ac.ir Theoretical calculations can provide deep insights into the geometric and electronic structure of this compound.
Key properties that can be investigated include:
Optimized Molecular Geometry: Calculations can determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Electronic Structure: DFT can be used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-donating diethylaniline moiety, while the LUMO is distributed across the π-conjugated system, including the ethynyl group. The HOMO-LUMO energy gap is related to the electronic transition observed in the UV-Vis spectrum.
Spectroscopic Predictions: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, helping to assign the nature of the electronic transitions (e.g., ICT). NMR chemical shifts can also be calculated and compared with experimental data to confirm structural assignments.
Molecular Properties: Other important properties such as dipole moments, polarizability, and redox potentials can be calculated to better understand the molecule's behavior and guide the design of new functional materials.
These theoretical investigations provide a molecular-level understanding that helps interpret experimental data and predict the properties of related, yet-to-be-synthesized compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized geometry of molecules. For aniline derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, are utilized to determine key structural parameters. scispace.commedmedchem.comtci-thaijo.org
In studies of related N,N-diacylaniline and monoacyl aniline derivatives, DFT has been successfully used to optimize ground state geometries. scispace.com These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, the bond lengths of the C-C bonds within the phenyl ring typically fall in the range of 1.388 to 1.418 Å when calculated at the B3LYP/6–311G* level. The introduction of different substituent groups on the benzene ring can cause slight changes in these bond distances. For the this compound molecule, the diethylamino group acts as an electron donor, influencing the electronic distribution and geometry of the phenyl ring and the ethynyl group. Geometry optimization helps identify the most stable conformation of the molecule, which is crucial for understanding its reactivity and interactions. scispace.com
Table 1: Representative Geometrical Parameters from DFT Calculations for Aniline Derivatives
| Parameter | Typical Calculated Value (Å or °) | Methodological Basis |
|---|---|---|
| Phenyl C-C Bond Length | 1.38 - 1.42 Å | B3LYP/6-311G* |
| C-N Bond Length | 1.43 - 1.45 Å | B3LYP/6-31G* |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra and other optical properties of molecules in their excited states. medmedchem.com By applying TD-DFT, researchers can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. dergipark.org.trresearchgate.net
For molecules with donor-acceptor characteristics, such as this compound, TD-DFT calculations can elucidate the nature of the electronic transitions. Often, the lowest energy transition corresponds to a charge transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr In a study on a triphenylamine-functionalized tetrathiafulvalene (B1198394) molecule, TD-DFT calculations at the B3LYP/6-31G(d) level were used to simulate the UV-Vis absorption spectrum, showing a broad absorption in the visible range, which is favorable for harvesting solar light. dergipark.org.trresearchgate.net These calculations are vital for designing molecules with specific optical properties for use in dyes, sensors, and nonlinear optical materials. medmedchem.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
In donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating part of the molecule (the diethylamino-phenyl group), while the LUMO is localized on the electron-accepting part (often involving the ethynyl group and its substituents). researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater ease of molecular polarization. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals. For example, in a study of 4-bromoanilinium perchlorate, the HOMO and LUMO energies were calculated to be -7.273 eV and -3.169 eV, respectively, resulting in an energy gap of 4.104 eV. mdpi.com This analysis is fundamental for predicting reaction pathways and designing materials with tailored electronic properties. ossila.com
Table 2: Frontier Molecular Orbital (FMO) Data for Representative Aniline Derivatives
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-nitroaniline | - | - | 3.8907 |
| p-aminoaniline | - | - | 4.6019 |
Note: Data sourced from studies on various aniline derivatives. mdpi.comthaiscience.info
Electrostatic Potential (ESP) Maps and Charge Transfer Characterization
Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The ESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Negative regions (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
Prediction of Hyperpolarizabilities for Nonlinear Optical Properties
This compound and related donor-π-acceptor molecules are of significant interest for their nonlinear optical (NLO) properties. Computational chemistry provides a means to predict these properties through the calculation of polarizability (α) and, more importantly, the first-order hyperpolarizability (β). physchemres.org A large hyperpolarizability value is indicative of a strong NLO response, which is desirable for applications in photonics and optoelectronics, such as frequency doubling of light. mdpi.com
DFT calculations are widely employed to compute the β values. The magnitude of hyperpolarizability is strongly influenced by the degree of intramolecular charge transfer from the donor to the acceptor group through the π-conjugated system. physchemres.org Studies on similar aniline derivatives have shown that theoretical calculations of β can effectively guide the synthesis of new NLO materials. For instance, DFT calculations suggested that certain chromophores based on a bis(N,N-diethyl)aniline donor exhibit much greater hyperpolarizability than traditional NLO chromophores due to strong electron donor ability. researchgate.net The calculated values help in understanding the structure-property relationship, enabling the rational design of molecules with enhanced NLO activity. physchemres.org
Molecular Docking and Dynamics Simulations (if applicable to advanced derivatives)
While this compound itself is primarily a synthetic intermediate, its derivatives can be designed for biological applications. myskinrecipes.com In such cases, molecular docking and dynamics simulations become critical computational tools. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes. d-nb.infosysrevpharm.org
For example, if a derivative of this compound were designed as a potential enzyme inhibitor, docking simulations could identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site of the target protein. unar.ac.idsimulations-plus.com This is a crucial step in structure-based drug design. unar.ac.id Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. These computational techniques are invaluable for screening potential drug candidates and refining their structures to improve efficacy and selectivity before undertaking costly experimental synthesis and testing. mdpi.comsimulations-plus.com
Applications in Advanced Materials Science and Organic Electronics
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a feature that is highly sought after for applications in telecommunications, optical information processing, and optical switching. The efficacy of organic NLO materials is often rooted in the molecular structure of their constituent chromophores.
The design of highly efficient NLO chromophores often follows a donor-π-acceptor (D-π-A) motif. In this framework, N,N-Diethyl-4-ethynylaniline serves as an excellent electron donor (D). The core design principles for incorporating this compound into NLO chromophores include:
Enhancing Donor Strength: The N,N-diethylaniline group is an effective electron donor. In some advanced designs, a "double donor" structure, such as a bis(N,N-diethylaniline) configuration, is utilized to further amplify the electron-donating capacity. In such a setup, one N,N-diethylaniline acts as the primary donor while the other serves as an auxiliary donor.
Extending π-Conjugation: The ethynyl (B1212043) group of this compound allows for the straightforward extension of the π-conjugated bridge. This is typically achieved by coupling it with various aromatic or heteroaromatic rings, such as thiophene (B33073). A longer conjugated bridge can lead to a smaller energy gap and enhanced NLO response.
Introducing Isolation Groups: To prevent the strong dipole moments of the chromophores from causing them to align in an antiparallel fashion in the solid state (which would cancel out the NLO effect), bulky isolation groups are often incorporated into the molecular structure. These groups provide steric hindrance that disrupts detrimental dipole-dipole interactions.
The primary measure of a molecule's quadratic NLO response is its first-order hyperpolarizability (β). A higher β value is indicative of a more pronounced NLO effect. Chromophores derived from N,N-diethylaniline have demonstrated significant β values.
In a systematic study of chromophores based on a bis(N,N-diethyl)aniline donor, it was found that the molecular structure has a profound impact on the NLO properties. Density Functional Theory (DFT) calculations have been employed to predict the hyperpolarizability of these materials. For instance, a chromophore featuring a bis(N,N-diethyl)aniline donor, an extended thiophene bridge, and a CF3–Ph–TCF acceptor exhibited a calculated β value of 551.0 × 10⁻³⁰ esu.
The macroscopic NLO response of a material is often characterized by its electro-optic coefficient (r₃₃). By doping these chromophores into a polymer matrix like amorphous polycarbonate (APC), significant r₃₃ values can be achieved. For a series of chromophores with a bis(N,N-diethyl)aniline donor, r₃₃ values increased with modifications to the π-bridge and acceptor, reaching as high as 358 pm V⁻¹ for a chromophore with an extended thiophene bridge and a CF₃–Ph–TCF acceptor at a 35 wt% doping concentration.
Table 1: NLO Properties of Chromophores with a Bis(N,N-diethyl)aniline Donor
| Chromophore | π-Bridge | Acceptor | Calculated β (10⁻³⁰ esu) | r₃₃ at 25 wt% doping (pm V⁻¹) |
|---|---|---|---|---|
| A | Thiophene | TCF | - | 149 |
| B | Alkoxy Thiophene | TCF | - | 139 |
| C | Thiophene | CF₃–Ph–TCF | - | 148 |
| D | Alkoxy Thiophene | CF₃–Ph–TCF | - | 142 |
| E | Extended Thiophene | TCF | - | 252 |
| F | Extended Thiophene | CF₃–Ph–TCF | 551.0 | 305 |
Data sourced from a study on bis(N,N-diethyl)aniline based NLO chromophores.
While quadratic nonlinearities are the most studied, derivatives of this compound can also exhibit higher-order optical nonlinearities, such as third-order effects, which are relevant for applications like optical limiting.
The relationship between the molecular structure of this compound derivatives and their NLO properties is a key area of research. Several trends have been established:
Effect of the π-Bridge: Increasing the length of the π-conjugated bridge generally leads to a red shift in the absorption spectrum and an increase in the first-order hyperpolarizability. The nature of the bridge is also crucial; for example, using thiophene-based bridges has proven effective in enhancing NLO activity.
Effect of the Acceptor: A stronger electron acceptor leads to a greater degree of intramolecular charge transfer, which typically results in a larger β value. The combination of the strong N,N-diethylaniline donor with a potent acceptor is a common strategy for maximizing the NLO response.
Role of Steric Hindrance: The introduction of bulky side groups can play a critical role in achieving a high macroscopic NLO response. These groups help to prevent the chromophores from aggregating in a centrosymmetric manner, thereby preserving the net alignment required for a strong electro-optic effect in poled polymer films.
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
In the realm of organic electronics, the ability to design molecules with specific energy levels and charge-transport properties is paramount. This compound provides a versatile platform for creating such tailored materials.
Organic light-emitting diodes (OLEDs) are constructed from multiple layers of organic materials sandwiched between two electrodes. The efficient injection and transport of charge carriers (electrons and holes) are essential for the performance of these devices. Materials are broadly classified as electron-donating (hole-transporting) or electron-accepting (electron-transporting).
This compound is a quintessential electron donor building block. The diethylamino group imparts a low ionization potential, making it easier for the material to donate an electron (or accept a hole). When incorporated into a larger conjugated molecule, this donor characteristic helps to define the Highest Occupied Molecular Orbital (HOMO) energy level of the material. By carefully selecting the other components of the molecule, the energy levels can be fine-tuned to facilitate efficient charge injection from the anode and transport through the hole-transporting layer in an OLED.
The development of conjugated push-pull chromophores is a central theme in the design of materials for optoelectronics, including OLEDs and organic photovoltaics. These D-π-A molecules are the fundamental components that enable light emission and charge generation.
The synthesis of push-pull chromophores using this compound as the donor component allows for precise control over the optoelectronic properties. The ethynyl group serves as a convenient handle for attaching various π-conjugated bridges and acceptor moieties through cross-coupling reactions. This modular approach enables the creation of a diverse library of materials with varying HOMO-LUMO energy gaps.
The intramolecular charge transfer from the N,N-diethylaniline donor to the acceptor unit upon photoexcitation is a key feature of these chromophores. This charge transfer state can then relax radiatively, leading to light emission in an OLED. The color of the emitted light can be tuned by modifying the chemical structure of the chromophore, as this alters the energy of the excited state. A stronger donor, a stronger acceptor, or a longer π-bridge will generally lead to a lower energy excited state and thus emission at longer wavelengths (a red shift). This tunability is a significant advantage of using organic molecules in optoelectronic devices.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amorphous Polycarbonate (APC) |
Fluorescent Probes and Sensors
The inherent fluorescence of the N,N-diethylaniline core and the versatile reactivity of the ethynyl group make this compound and its derivatives excellent candidates for the design of fluorescent probes and sensors. These molecules can be engineered to exhibit changes in their fluorescent properties upon interaction with specific analytes, enabling their detection and visualization. myskinrecipes.com
The design of fluorescent probes based on this compound often involves the strategic coupling of this core structure with other molecular entities to achieve desired photophysical and binding properties. nih.govresearchgate.net A notable example is the synthesis of a turn-on fluorescent probe for the detection of the Vitamin D receptor (VDR). nih.govresearchgate.net In this design, a derivative of this compound serves as a key intermediate.
The synthesis involves a multi-step process, beginning with the protection of a hydroxyl group on a related aniline (B41778) derivative, followed by the introduction of the ethynyl group. This intermediate, 3-((tert-Butyldimethylsilyl)oxy)-N,N-diethyl-4-ethynylaniline, is then further functionalized to create the final probe. nih.govresearchgate.net The design of such probes often relies on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the target analyte modulates the fluorescence emission. researchgate.netmdpi.com
Table 1: Key Synthetic Steps for a VDR Fluorescent Probe Intermediate
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 4-(diethylamino)salicylaldehyde | tert-butyldimethylchlorosilane, imidazole, DMF | 2-((tert-Butyldimethylsilyl)oxy)-4-(diethylamino)benzaldehyde |
This table is based on the synthesis of a derivative of this compound as described in the cited literature. nih.govresearchgate.net
Fluorescent probes derived from this compound have shown significant promise in biological imaging. A specifically designed turn-on fluorescent probe has been successfully used for the detection and live-cell imaging of the Vitamin D Receptor. nih.govresearchgate.net This probe is designed to be non-fluorescent in its native state but exhibits a significant increase in fluorescence upon binding to the VDR in living cells. This "turn-on" mechanism allows for the visualization of the receptor's localization and dynamics within the cellular environment with high contrast. nih.govresearchgate.net
The application of such probes provides a powerful tool for studying the biological functions and signaling pathways of the Vitamin D receptor, which is implicated in a wide range of physiological processes. nih.govresearchgate.net The ability to visualize these receptors in real-time within living cells opens up new avenues for understanding disease mechanisms and for the screening of potential therapeutic agents.
Specialty Polymers and Advanced Polymeric Materials
The ethynyl group of this compound is a reactive site for polymerization, allowing for its incorporation into various polymer architectures. While specific studies on the homopolymerization of this compound are not extensively documented, research on analogous compounds such as 4-ethynylaniline (B84093) provides valuable insights into the potential of this class of monomers. chemicalbook.com
The polymerization of ethynylanilines can be achieved through various methods, including transition metal-catalyzed polymerization. chemicalbook.com For the related monomer, 4-ethynylaniline, transition metal catalysts have been employed to yield poly(4-ethynylaniline). chemicalbook.com It is anticipated that this compound could undergo similar polymerization reactions to produce a polymer with a polyacetylene backbone and N,N-diethylaniline side chains.
The presence of the N,N-diethylaniline moiety is expected to influence the polymer's solubility and electronic properties. The synthesis of polymers from substituted anilines, such as poly(N-ethyl aniline), has been reported, demonstrating the feasibility of creating polymers with tailored functionalities. bibliotekanauki.plrsc.org
The incorporation of this compound into a polymer backbone is expected to have a significant impact on the material's thermal and mechanical properties. For instance, studies on poly(N-ethyl aniline) composites have shown that the polymer component can enhance the thermal stability of the composite material. nih.govbibliotekanauki.pl The rigid aromatic rings in the polymer backbone would likely contribute to a higher glass transition temperature and improved thermal stability compared to more flexible polymers.
The mechanical properties of polymers are intrinsically linked to their molecular structure, including chain stiffness and intermolecular forces. nih.gov While specific data for poly(this compound) is not available, general principles of polymer science suggest that the rigid backbone and potential for intermolecular interactions could lead to a material with high tensile strength and modulus. However, the specific arrangement of the polymer chains and the degree of crystallinity would also play a crucial role. nih.gov
Table 2: Thermal Properties of a Related Polymer Composite
| Material | Decomposition Temperature (°C) |
|---|---|
| Poly(lactic acid) (PLA) | 315.4 |
| Ethylene-butyl acrylate (B77674) copolymer (EBAC) | 412.1 |
This table presents data for a different polymer system to illustrate the influence of blending on thermal properties. researchgate.net
Supramolecular Chemistry and Self-Assembly
While the direct involvement of this compound in complex supramolecular assemblies is not yet widely reported, its molecular structure suggests potential for such applications. The aromatic ring can participate in π-π stacking interactions, and the molecule as a whole can be a building block in larger, self-assembled structures.
Research on a related Schiff base, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, provides insights into the supramolecular behavior of molecules containing the N,N-diethylaniline moiety. researchgate.netnih.gov X-ray crystal structure analysis of this compound revealed the formation of inversion dimers through weak C-H···π interactions, which then stack to form a more extended supramolecular architecture. researchgate.netnih.gov This demonstrates the capacity of the N,N-diethylaniline fragment to direct intermolecular interactions and promote self-assembly.
The ethynyl group also offers a handle for further functionalization, which could be used to introduce recognition motifs that drive more specific and complex self-assembly processes. The principles of molecular recognition and self-assembly could be applied to create novel nanostructured materials with this compound as a key component. ub.edu
Integration into Supramolecular Architectures (e.g., Cages, Metal-Organic Frameworks)
The construction of well-defined, discrete supramolecular architectures like cages and extended, porous structures like metal-organic frameworks (MOFs) relies on the precise self-assembly of molecular components. The ethynyl group of this compound makes it a suitable candidate for incorporation into such structures through various synthetic strategies, including Sonogashira cross-coupling reactions. nih.gov While direct reports of this compound being used as a primary ligand in the formation of supramolecular cages or MOFs are not extensively detailed in current literature, its derivatives and related ethynylaniline compounds have been utilized in creating such complex systems.
The general strategy for constructing luminescent MOFs involves the use of organic linkers with inherent fluorescent properties or the incorporation of emissive metal ions. nih.govrsc.orgresearchgate.netosti.gov The luminescence in these materials can originate from the organic ligands themselves, from guest molecules encapsulated within the framework, or from the metal centers. nih.govresearchgate.netosti.gov Given the demonstrated role of this compound in the synthesis of molecules with significant photoluminescent properties, it stands as a promising candidate for designing luminescent MOFs. The diethylaniline moiety acts as a strong electron-donating group, which can facilitate intramolecular charge transfer (ICT) when coupled with an electron-accepting unit, a common strategy for creating fluorescent molecules.
For instance, the synthesis of push-pull chromophores has been achieved using this compound. nih.gov These chromophores exhibit strong intramolecular charge-transfer bands, a key characteristic for luminescent materials. This suggests that incorporating this compound or its derivatives as linkers in a MOF structure could impart luminescence to the resulting framework. The porous nature of MOFs could further allow for the tuning of these luminescent properties through the inclusion of different guest molecules.
The following table summarizes the optoelectronic properties of push-pull chromophores synthesized using this compound, highlighting its potential for creating materials with tailored electronic and optical characteristics.
| Chromophore | λmax (nm) | Dihedral Angle (°) | HOMO Location | LUMO Location |
| 13 | - | 28 | Diethylaniline region | Cyano group region |
| 14 | - | 18 | Diethylaniline region | Cyano group region |
| 15 | - | - | Diethylaniline region | Cyano group region |
| 16 | 474 | 31 | Diethylaniline region | Cyano group region |
| 17 | - | - | Diethylaniline region | Cyano group region |
| 18 | 474 | 33.2 | Diethylaniline region | Cyano group region |
Data derived from a study on polycyclic aromatic hydrocarbon-substituted push–pull chromophores. nih.gov
Design of Luminescent Supramolecular Systems
The design of luminescent supramolecular systems often leverages the unique photophysical properties of their constituent molecular building blocks. This compound, with its inherent electronic characteristics, can be a valuable component in the creation of such systems. Its use in the synthesis of push-pull chromophores demonstrates its capacity to facilitate intramolecular charge transfer, a phenomenon that is often associated with strong fluorescence. nih.gov
In these systems, the diethylaniline group serves as the electron donor, while the ethynyl group can be coupled to various electron-accepting moieties. nih.gov This modularity allows for the fine-tuning of the electronic and, consequently, the luminescent properties of the resulting molecules. The steric and electronic effects of substituents on the aromatic rings can further influence the dihedral angles between the donor and acceptor parts of the molecule, affecting the efficiency of conjugation and the resulting emission wavelengths. nih.gov
The principles observed in these discrete chromophores can be extended to the design of larger, luminescent supramolecular assemblies. By incorporating this compound or similar donor-acceptor structures into macrocycles, polymers, or other self-assembling systems, it is possible to create materials with tailored emissive properties. For example, lanthanide-based MOFs constructed from ethyne-containing ligands have been shown to exhibit luminescence through an "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov The broad absorption and potential for efficient energy transfer of this compound-based structures could make them effective antennas in such systems.
The development of luminescent MOFs for applications such as chemical sensing is an active area of research. nih.govrsc.org The luminescence of these materials can be sensitive to the presence of specific analytes, which can either quench or enhance the emission upon interaction with the framework. The incorporation of functional groups like the diethylamino group of this compound could provide specific binding sites for analytes, leading to highly selective and sensitive chemical sensors.
N,n Diethyl 4 Ethynylaniline As a Key Building Block in Complex Organic Synthesis
Precursor in Pharmaceutical and Agrochemical Synthesis
N,N-Diethyl-4-ethynylaniline serves as a crucial intermediate in the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries. myskinrecipes.com The N,N-diethylaniline moiety is a structural feature in various biologically active compounds, while the ethynyl (B1212043) group provides a reactive handle for elaboration into more complex structures through powerful coupling reactions.
The utility of N-alkylated aniline (B41778) derivatives is well-established in the preparation of agrochemicals and pharmaceuticals. The incorporation of the this compound unit can influence the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability, which are critical for bioavailability and efficacy. The ethynyl group is particularly valuable for its ability to participate in reactions like the Sonogashira coupling, Glaser coupling, and click chemistry, allowing for the covalent linking of the aniline scaffold to other complex fragments. This modular approach is highly advantageous in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Table 1: Potential Synthetic Applications in Bioactive Molecule Construction
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Potential Product Class |
|---|---|---|---|---|
| Sonogashira Coupling | This compound | Aryl/Vinyl Halide (Bioactive Scaffold) | Pd catalyst, Cu(I) co-catalyst, Base | Conjugated systems, enzyme inhibitors |
| Click Chemistry (CuAAC) | This compound | Azide-functionalized molecule (e.g., peptide, sugar) | Cu(I) catalyst | Triazole-linked bioconjugates |
Role in Dye Manufacturing
The electronic properties of this compound make it an excellent component in the synthesis of dyes and fluorescent probes. myskinrecipes.com The N,N-diethylamino group is a potent electron-donating group (auxochrome), which, when connected through the π-system of the benzene (B151609) ring to an electron-accepting group, creates a "push-pull" chromophore. This intramolecular charge transfer is responsible for the absorption of light in the visible spectrum, leading to color.
The terminal ethynyl group is a key synthetic anchor. It allows chemists to covalently attach this powerful chromophoric system to other molecules, polymers, or surfaces. For example, through Sonogashira coupling, the this compound core can be extended into larger conjugated systems, which tends to shift the absorption wavelength to longer, more desirable colors (a bathochromic shift). Furthermore, the alkyne can be used to synthesize fluorescent probes, where the N,N-diethylaniline acts as the fluorophore core. The synthesis of related azo dyes, such as N,N-diethyl-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amine, highlights the importance of the N,N-diethylaniline structure in the world of color chemistry. researchgate.net
Table 2: Contribution of this compound to Dye Properties
| Structural Component | Function | Impact on Dye Properties |
|---|---|---|
| N,N-Diethylamino Group | Strong electron-donating group (Auxochrome) | Intensifies color (hyperchromic effect); Shifts absorption to longer wavelengths (bathochromic effect) |
| Phenyl Ring | π-conjugated bridge | Facilitates intramolecular charge transfer from the donor (amino group) to an acceptor |
Synthesis of Heterocyclic Compounds (e.g., Indoles, Triazoles)
The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are ubiquitous scaffolds in medicinal chemistry. nih.govsciencescholar.us
Indoles: The indole (B1671886) ring is a core structure in numerous natural products and pharmaceuticals. nih.govnih.gov Syntheses involving o-alkynylanilines are a modern and powerful strategy for constructing the indole nucleus. mdpi.comresearchgate.net The related compound, 4-ethynylaniline (B84093), is known to serve as the alkyne component in palladium-catalyzed syntheses of indoles from nitroarenes. sigmaaldrich.comsigmaaldrich.com In this type of reaction, this compound can react with a suitably substituted aniline or nitroarene derivative to form a substituted indole ring. The N,N-diethylphenyl group would ultimately be found at the 2- or 3-position of the resulting indole, depending on the specific reaction mechanism (e.g., Larock, Castro-Stephens).
Triazoles: The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition reaction with azides, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nbinno.com This reaction is exceptionally reliable, high-yielding, and tolerant of a wide variety of functional groups, making it a premier method for creating 1,4-disubstituted 1,2,3-triazoles. mdpi.comfrontiersin.org By reacting this compound with an organic azide (B81097), a stable triazole ring is formed, covalently linking the N,N-diethylaniline moiety to the rest of the molecule provided by the azide. This strategy is widely used in drug discovery, chemical biology, and materials science.
Table 3: Synthesis of Heterocycles from this compound
| Target Heterocycle | General Reaction Name | Co-reactant | Key Catalyst/Conditions | Resulting Structure |
|---|---|---|---|---|
| Indole | Palladium-catalyzed Indole Synthesis | o-Iodoaniline or o-Triflate-aniline | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 2-(4-(Diethylamino)phenyl)indole |
| 1,2,3-Triazole | CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-R-4-(4-(Diethylamino)phenyl)-1H-1,2,3-triazole |
Formation of Organometallic Complexes and Ligands
The ethynyl group of this compound can act as a ligand, coordinating to transition metals through its π-electron system to form organometallic complexes. fishersci.com The related, simpler compound 4-ethynylaniline is used to prepare acetylene (B1199291) ligands for metals like platinum. sigmaaldrich.comsigmaaldrich.com The resulting complexes have applications in catalysis and materials science.
This compound can bind to a metal center in several ways, most commonly as a terminal alkyne ligand in a η²-coordination mode. The electronic properties of the ligand can be tuned by the strongly electron-donating N,N-diethylamino group, which influences the electron density at the metal center and can affect the catalytic activity or photophysical properties of the resulting complex. These organometallic complexes can be used as catalysts themselves or as building blocks for larger supramolecular structures or metal-containing polymers.
Table 4: this compound in Organometallic Chemistry
| Metal Center (Example) | Ligand Role | Coordination Mode | Potential Application |
|---|---|---|---|
| Platinum(II) | Acetylide Ligand | η¹ (after deprotonation) or η² | Luminescent materials, sensors |
| Palladium(II) | Alkyne Ligand | η² | Catalysis, cross-coupling reaction intermediates |
| Ruthenium(II) | Alkyne Ligand | η² | Anticancer agents, catalysis nih.gov |
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
The primary reaction involving the ethynyl (B1212043) group of N,N-Diethyl-4-ethynylaniline is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov Traditionally, this reaction relies on palladium catalysts, often in conjunction with a copper(I) co-catalyst. Future research is actively moving towards more sustainable and efficient catalytic systems.
A significant emerging trend is the replacement of expensive and toxic palladium catalysts with catalysts based on more abundant and benign metals. Iron and cobalt-catalyzed Sonogashira coupling reactions are becoming central areas of research. myskinrecipes.com These systems offer the potential for lower costs and reduced environmental impact. For instance, novel iron-based catalysts, such as those supported by 1,10-phenanthroline (B135089) ligands or immobilized on magnetic nanoparticles, are being explored to facilitate these couplings, sometimes even in green solvents like water. myskinrecipes.com
Another avenue of exploration is the development of copper-free Sonogashira reactions. While copper co-catalysts are effective, they can lead to undesirable side reactions, such as alkyne homocoupling (Glaser coupling), and introduce purification challenges, particularly in pharmaceutical applications. mdpi.com Research into novel, air-stable palladium precatalysts that utilize bulky phosphine (B1218219) ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP), allows for efficient copper-free couplings at room temperature. mdpi.com The development of N-heterocyclic carbene (NHC) palladium complexes also represents a robust catalytic system that can achieve excellent yields at very low catalyst loadings.
Future work will likely focus on optimizing these novel catalytic systems to broaden their substrate scope, improve yields, and allow for reactions under even milder and more environmentally friendly conditions, such as under an aerobic atmosphere and at ambient temperatures.
Table 1: Comparison of Catalytic Systems for Sonogashira-type Reactions
| Catalyst Type | Metal(s) | Key Advantages | Future Research Focus |
|---|---|---|---|
| Traditional | Palladium/Copper | High efficiency, well-established | Reducing catalyst loading, improving air stability |
| Emerging Metal | Iron, Cobalt | Low cost, low toxicity, environmentally benign | Improving catalytic activity, expanding substrate scope, reusability |
| Copper-Free | Palladium with specialized ligands (e.g., phosphines, NHCs) | Avoids alkyne homocoupling, simplifies purification | Development of more active and stable ligands, room-temperature reactions |
| Nanoparticle-based | Magnetic Fe₃O₄, etc. | Easy separation and catalyst recycling, high surface area | Enhancing stability, application in flow chemistry |
Development of Advanced Functional Materials with Tunable Properties
The strong electron-donating nature of the N,N-diethylaniline moiety, combined with the rigid, π-conducting ethynyl linker, makes this compound an ideal building block for donor-π-acceptor (D-π-A) dyes. nih.gov These materials are the cornerstone of various functional organic electronics, and future research is aimed at creating advanced materials with precisely controlled (tunable) properties.
In the field of Organic Light-Emitting Diodes (OLEDs) , D-π-A dyes serve as fluorescent emitters. nih.gov By coupling this compound with various electron-accepting molecules, the energy of the intramolecular charge transfer (ICT) can be finely tuned. This tuning directly impacts the emission color of the resulting dye, allowing for the creation of emitters across the visible spectrum, from blue to red. Future work will involve designing novel acceptor units to couple with this compound to achieve high-efficiency emitters, particularly for deep blue and red colors, and to develop materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to OLEDs with near-100% internal quantum efficiency.
Another key property of these dyes is solvatochromism , where the absorption and emission wavelengths change with the polarity of the solvent. This tunability is crucial for developing materials for chemical sensing. Dyes incorporating the N,N-diethylaniline donor exhibit significant solvatochromic shifts, making them sensitive probes of their local molecular environment. Research in this area will focus on designing molecules that exhibit pronounced and predictable responses to specific analytes or environmental changes.
Table 2: Potential Tunable Properties of Functional Dyes Derived from this compound
| Property | Controlling Factor | Potential Application | Research Goal |
|---|---|---|---|
| Emission Color | Choice of π-bridge and Acceptor Unit | OLED displays and lighting | Access to pure, stable, and efficient blue, green, and red emitters |
| Quantum Yield | Molecular rigidity, minimization of non-radiative decay pathways | Bright OLEDs, efficient fluorescent probes | Designing molecules with quantum yields > 90% |
| Solvatochromism | Strength of Donor/Acceptor, nature of π-system | Chemical sensors, environmental probes | Maximizing spectral shifts in response to specific analytes |
| Non-Linear Optics | Large change in dipole moment upon excitation | Optical communications, data storage | Synthesis of chromophores with high hyperpolarizability |
Expansion into Biological and Biomedical Imaging Applications
The intense fluorescence and environmentally sensitive properties of dyes derived from this compound make them prime candidates for advanced biological and biomedical imaging probes. nih.gov The field is moving beyond simple staining to the creation of "smart" probes that can report on specific physiological conditions or detect particular biomolecules.
Future research will focus on designing activatable fluorescent probes . These probes are initially non-fluorescent ("turned off") but become highly fluorescent ("turn on") upon reacting with a specific analyte. The N,N-diethylamino group can act as a photoinduced electron transfer (PeT) quencher in a probe's "off" state. By incorporating a recognition site that is cleaved or transformed by an analyte—such as reactive oxygen species (ROS), specific enzymes, or metal ions—the PeT process can be disrupted, leading to a dramatic increase in fluorescence.
For example, probes could be designed to detect zinc ions (Zn²⁺), an important signaling ion in the brain, or to monitor the activity of enzymes implicated in disease. mdpi.com The development of probes that emit in the near-infrared (NIR) window (700-1700 nm) is a particularly important goal, as light in this region can penetrate deeper into biological tissues, enabling in-vivo imaging. The extended π-conjugation possible through the ethynyl group of this compound facilitates the design of such red-shifted dyes. Future work will involve integrating this building block into complex molecular architectures for the targeted imaging of cancer cells, organelles, and specific disease biomarkers. nih.gov
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on the synthesis of this compound and its derivatives will heavily incorporate these principles.
As mentioned for reaction pathways, a key green approach is the use of nanomaterial-based catalysts . Catalysts composed of earth-abundant metals (like copper or zinc) supported on nanoparticles can offer high activity and, crucially, can be easily recovered and reused, reducing both cost and waste. sigmaaldrich.com
Another major direction is the reduction or elimination of traditional organic solvents. Research into performing coupling reactions in water , the most environmentally benign solvent, is a high priority. myskinrecipes.com Alternatively, solvent-free (neat) conditions , where the reaction is run with only the reactants and a catalyst, often at elevated temperatures, can completely eliminate solvent waste. sigmaaldrich.com Exploring microwave-assisted synthesis under these conditions can further reduce reaction times and energy consumption. Future efforts will aim to develop robust catalytic systems that are compatible with these green conditions for the large-scale and sustainable production of this compound and its valuable derivatives.
Integration into Multidisciplinary Research Areas (e.g., Nanotechnology, Sensing)
The unique structure of this compound makes it an excellent candidate for integration with other scientific fields, most notably nanotechnology and chemical sensing.
The terminal alkyne group is a versatile anchor for attaching the molecule to various surfaces. A significant future application lies in the functionalization of gold nanoparticles (AuNPs) . The ethynyl group can form a robust Au-C covalent bond, providing a more stable linkage than the traditionally used Au-S bond, which can be susceptible to cleavage in biological environments. By coating AuNPs with a layer of this compound derivatives, new hybrid nanomaterials can be created. The electronic properties of the aniline (B41778) moiety could be used to develop colorimetric sensors, where the aggregation state of the AuNPs, and thus their color, is modulated by the presence of a target analyte. thermofisher.com
Furthermore, the ethynyl group allows this compound to act as a monomer for the synthesis of conjugated polymers . These polymers, featuring the electron-rich diethylaniline unit in their backbone, could be used as the active layer in electronic sensors. Upon exposure to an analyte, such as nitroaromatic compounds (found in explosives) or volatile organic compounds, the fluorescence of the polymer could be quenched, providing a highly sensitive detection mechanism. The development of paper-based sensor strips or thin-film devices from these novel materials represents a promising direction for creating low-cost, portable, and highly sensitive chemical sensors.
Q & A
Q. What are the optimal synthetic routes for N,N-Diethyl-4-ethynylaniline, and how can reaction yields be improved?
- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, palladium-catalyzed alkoxycarbonylation of ethynylaniline derivatives (e.g., 2-ethynylaniline analogs) under CO/air pressure (2.4 MPa) at 65–75°C in MeCN/MeOH solvent systems achieves cyclization with anti/syn stereoselectivity . Optimize yields by adjusting catalyst loadings (e.g., 10% Pd/C with Bu4NI and KF) and reaction time. Monitor intermediates via TLC or HPLC to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the ethynyl (–C≡CH) and diethylamino (–N(CH2CH3)2) groups. The ethynyl proton typically appears as a singlet near δ 2.5–3.0 ppm. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>), with deviations <5 ppm confirming purity . IR spectroscopy can validate alkyne stretches (~2100 cm<sup>-1</sup>).
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize photodegradation. Avoid exposure to moisture or strong oxidizers, as the ethynyl group is susceptible to hydration or oxidation. Monitor stability via periodic NMR analysis .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of the ethynyl group in this compound under oxidative conditions?
- Methodological Answer : The ethynyl group undergoes anti- or syn-6-endo-dig cyclization in palladium-catalyzed reactions, forming benzoxazines or quinazolinones . Mechanistic studies using deuterated analogs or computational modeling (DFT) can track regioselectivity. For oxidative conditions, employ <sup>13</sup>C-labeled CO to trace carbonyl incorporation in products.
Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be resolved in studies involving this compound?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., dimerization vs. cyclization). Use kinetic studies (time-resolved NMR/MS) to identify transient intermediates. Compare experimental data with computational predictions (e.g., Gibbs free energy profiles) to pinpoint favored pathways . Validate hypotheses by isolating intermediates under cryogenic conditions.
Q. What computational models best predict the electronic properties of this compound for material science applications?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably calculates frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Compare results with experimental UV-Vis spectra (λmax) and cyclic voltammetry data. NIST Chemistry WebBook provides reference data for validation .
Q. How does the diethylamino group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating diethylamino group enhances aromatic electrophilic substitution but may deactivate the ethynyl group toward nucleophiles. Use Hammett substituent constants (σpara ≈ –0.6) to predict electronic effects. Experimental validation via competitive reactions with substituted analogs (e.g., –NO2 vs. –N(CH3)2) is recommended .
Q. What strategies enable selective derivatization of this compound for peptide conjugation?
- Methodological Answer : Introduce Boc-protected aminomethyl groups via nucleophilic substitution (e.g., reacting 4-chloromethyl derivatives with diethylamine). After hydrolysis (HCl/EtOH) and Boc deprotection, use solid-phase peptide synthesis (SPPS) to conjugate peptides . Monitor coupling efficiency via LC-MS.
Data Analysis and Reporting Guidelines
Q. How should researchers statistically validate synthetic yield data for publications?
- Methodological Answer : Report yields as mean ± standard deviation (n ≥ 3 replicates). Use ANOVA to compare conditions (e.g., catalyst types). Include raw data in appendices and processed data (e.g., corrected yields) in main text tables. Follow NIH guidelines for experimental reproducibility .
Q. What are the best practices for reconciling crystallographic data with spectroscopic results?
- Methodological Answer :
Cross-validate X-ray diffraction data (e.g., bond lengths/angles) with DFT-optimized geometries. Use CIF files (e.g., from IUCr) to compare experimental and theoretical structures. Discrepancies >2σ should be analyzed for systematic errors (e.g., crystal packing effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
